molecular formula C8H8F3NO B12285922 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol

Katalognummer: B12285922
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: NXMDTHFVXWOHBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine moiety imparts distinct physicochemical properties to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .

Wirkmechanismus

The mechanism of action of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is primarily attributed to the presence of the trifluoromethyl group and the pyridine ring. These structural features interact with molecular targets and pathways, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with specific receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is unique due to its specific combination of functional groups, which imparts distinct physicochemical properties and enhances its utility in various applications. The presence of the trifluoromethyl group and the pyridine ring provides a balance of lipophilicity, metabolic stability, and biological activity, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3

InChI-Schlüssel

NXMDTHFVXWOHBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.